molecular formula C22H19ClFN3O2 B3028785 ZM 323881 hydrochloride CAS No. 324077-30-7

ZM 323881 hydrochloride

Cat. No. B3028785
CAS RN: 324077-30-7
M. Wt: 411.9 g/mol
InChI Key: AVRHWGLIYGJSOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ZM 323881 hydrochloride is a potent and selective inhibitor of human vascular endothelial growth factor receptor 2 (VEGFR-2/KDR) activity . It selectively inhibits VEGFR-2 (IC 50 = 2 nM) over VEGFR-1 and a range of other receptor tyrosine kinases such as PDGFR β, FGFR1, EGFR, and erbB2 (IC 50 > 50 μ M) .


Molecular Structure Analysis

The molecular formula of ZM 323881 hydrochloride is C22H18FN3O2 · HCl . The molecular weight is 411.86 . The InChI code is 1S/C22H18FN3O2.ClH/c1-14-9-18(23)20(11-21(14)27)26-22-17-8-7-16(10-19(17)24-13-25-22)28-12-15-5-3-2-4-6-15;/h2-11,13,27H,12H2,1H3,(H,24,25,26);1H .


Physical And Chemical Properties Analysis

ZM 323881 hydrochloride is a powder that is white to beige in color . It has a solubility of 10 mg/mL in DMSO . The storage temperature is 2-8°C .

Scientific Research Applications

1. Application in Veterinary Medicine

  • Zilpaterol Hydrochloride in Beef Industry
    • Research indicates that Zilpaterol hydrochloride (ZH), a beta-adrenergic agonist similar to ZM 323881, has been approved for use in beef cattle to increase weight gain, improve feed efficiency, and enhance carcass leanness. Extensive independent trials have demonstrated significant improvements in these areas, making it a valuable tool in the beef industry (Delmore et al., 2010).

2. Environmental Applications

  • Photocatalytic Degradation in Water Treatment
    • Recent studies have shown that compounds like oxytetracycline hydrochloride can be efficiently degraded in aquatic environments using photocatalysts. This application is crucial for mitigating the ecological impact of residual antibiotics in aquaculture wastewater (Liu et al., 2022).

3. Material Science and Nanotechnology

  • Development of Advanced Materials
    • Research in material science has explored the synthesis of polystyrene-polypeptide block copolymers using primary amine hydrochlorides, a category to which ZM 323881 hydrochloride belongs. These materials have applications in various fields due to their unique properties (Dimitrov & Schlaad, 2003).

4. Agricultural Applications

  • Soil and Plant Studies
    • Zirconium compounds, similar in behavior to ZM 323881 hydrochloride, have been studied for their interaction with soil and plants. Understanding the phytoavailability and environmental impact of such compounds is crucial for assessing potential risks in agricultural settings (Ferrand et al., 2006).

5. Forensic Science

  • Drug Conversion in Embalming Fluid
    • In forensic toxicology, the stability of compounds like sertraline hydrochloride in embalming fluids has been studied. Such research is vital for accurate post-mortem drug analysis, as certain drugs can convert to different forms during the embalming process (Suma & Sai Prakash, 2006).

6. Pharmaceutical Research

  • Drug Development and Analysis
    • Research has been conducted on the synthesis of specific compounds like Z-2-(2-aminothiazol-4-yl)-2-methoxyimino acetyl chloride hydrochloride, demonstrating the importance of hydrochloride compounds in pharmaceutical synthesis and drug development (Jian, 2006).

Mechanism of Action

ZM 323881 hydrochloride acts as a potent and selective inhibitor of human vascular endothelial growth factor receptor 2 (VEGFR-2/KDR) activity . It selectively inhibits VEGFR-2 (IC 50 = 2 nM) over VEGFR-1 and a range of other receptor tyrosine kinases such as PDGFR β, FGFR1, EGFR, and erbB2 (IC 50 > 50 μ M) .

Safety and Hazards

ZM 323881 hydrochloride is considered very toxic if swallowed, irritating to skin, and can cause serious damage to eyes . It is also considered toxic and can cause serious damage to health by prolonged exposure . There is a possible risk of impaired fertility and harm to the unborn child .

properties

IUPAC Name

4-fluoro-2-methyl-5-[(7-phenylmethoxyquinazolin-4-yl)amino]phenol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18FN3O2.ClH/c1-14-9-18(23)20(11-21(14)27)26-22-17-8-7-16(10-19(17)24-13-25-22)28-12-15-5-3-2-4-6-15;/h2-11,13,27H,12H2,1H3,(H,24,25,26);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVRHWGLIYGJSOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1O)NC2=NC=NC3=C2C=CC(=C3)OCC4=CC=CC=C4)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19ClFN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ZM 323881 hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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